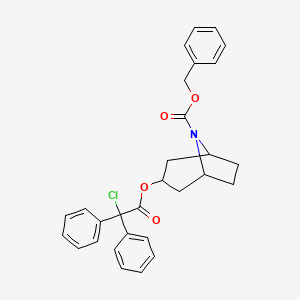

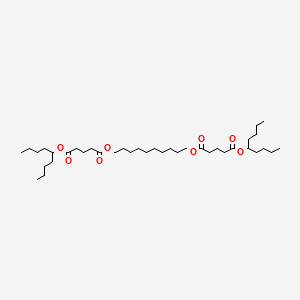

![molecular formula C₂₃H₂₇N₃O₇ B1141286 β-D-吡喃葡萄糖醛酸,1,2,3,4,10,14b-六氢-2-甲基吡嗪并[2,1-a]吡啶并[2,3-c][2]苯并氮杂菲-8-基 CAS No. 155239-47-7](/img/structure/B1141286.png)

β-D-吡喃葡萄糖醛酸,1,2,3,4,10,14b-六氢-2-甲基吡嗪并[2,1-a]吡啶并[2,3-c][2]苯并氮杂菲-8-基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of glucopyranosiduronic acid derivatives involves complex chemical reactions, including oxidation, esterification, and condensation processes. For instance, benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acid is synthesized through direct oxidation and converted to various esters and amides, demonstrating the versatility of these compounds in chemical synthesis (Yoshimura, Sato, & Ando, 1969).

Molecular Structure Analysis

The molecular structure of glucopyranosiduronic acid derivatives is characterized by their complex cyclic sugar moieties, which play a crucial role in their reactivity and interaction with other molecules. The detailed structural analysis involves the study of protected and unprotected forms, demonstrating the significance of functional groups in determining the molecule's properties and reactivity (Zissis & Fletcher, 1970).

Chemical Reactions and Properties

Glucopyranosiduronic acids undergo various chemical reactions, including glycosylation and anomerisation, influenced by factors such as the nature of substituents and the anomeric configuration. These reactions are essential for synthesizing complex molecules and studying the reactivity patterns of these compounds (O'Brien et al., 2007).

Physical Properties Analysis

The physical properties of glucopyranosiduronic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific fields. Studies focus on understanding how these properties affect the compound's behavior in different environments and conditions (Weintraub et al., 1969).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with biological molecules, underscore the compound's utility in synthesis and potential biological applications. Detailed studies on glucuronidation and interactions with enzymes illustrate the compound's biochemical relevance (Johnson et al., 1979).

科学研究应用

化学和生物活性:β-D-吡喃葡萄糖醛酸衍生物以其复杂的结构为特征,在化学和生物研究的各个领域中被积极探索。这种化合物特别令人感兴趣,因为它对包括脑缺血、癫痫、头部损伤和精神分裂症在内的中枢神经系统疾病具有潜在的治疗前景。由于其在 NMDA 受体的甘氨酸位点具有拮抗特性,其治疗指数得到提高,与其他 NMDA 拮抗剂相比,副作用更少。然而,挑战在于实现合适的体内活性,因为这些化合物通常由于其酸性而难以穿过血脑屏障 (Kulagowski 和 Leeson,1995)。

糖原磷酸化酶抑制:另一个重要的应用是在 2 型糖尿病的背景下,其中设计有效的糖原磷酸化酶 (GP) 抑制剂是一种治疗策略。苯并氮杂菲酮和其他化合物已被报道为有效的 GP 抑制剂,显示出治疗糖尿病的潜力。基于葡萄糖的 GP 抑制剂与靶向钠葡萄糖协同转运蛋白 2 (SGLT2) 的 C-葡糖苷之间的结构相似性很有趣,表明未来研究的广阔领域 (Donnier-Maréchal 和 Vidal,2016)。

潜在的非典型抗精神病活性:对与 β-D-吡喃葡萄糖醛酸衍生物具有结构相似性的化合物(如 JL13)的研究显示出作为非典型抗精神病药物的前景。这些化合物在动物模型中表现出与氯氮平高度相似,表明在精神病学中具有潜在应用,而没有明显的副作用,如流涎或运动障碍 (Bruhwyler 等,1997)。

细胞毒性和抗癌特性:一些苯并氮杂菲,特别是 3-苯并氮杂菲,已显示出对人早幼粒细胞白血病 HL-60 细胞的细胞毒活性,表明在癌症治疗中具有潜在应用。这些化合物在大鼠脑匀浆中产生自由基和增强抗坏血酸衰变表明了一种可以用于治疗目的的作用机制 (Kawase 等,2000)。

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOPOPYPJYTAKL-IKIJYXEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

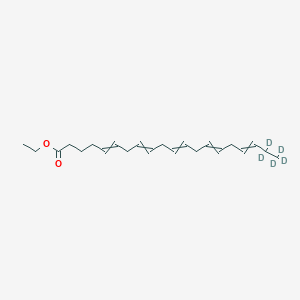

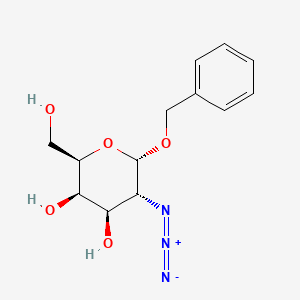

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)